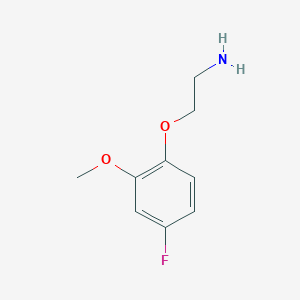

2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXIVZINHGDVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine

The synthesis of this compound is primarily achieved through multi-step sequences that construct the molecule by forming the phenoxy-ethyl bond and subsequently introducing the terminal amine group. These pathways are designed for efficiency and scalability, utilizing commercially available precursors.

Precursor Synthesis Strategies involving Fluorinated and Methoxylated Phenols

Electrophilic fluorination of guaiacol (B22219) (2-methoxyphenol).

Nucleophilic aromatic substitution (SNAr) on a suitably activated precursor like 1,4-difluoro-2-methoxybenzene.

A multi-step sequence starting from a more basic precursor like 2-fluorophenol, which can undergo nitration, methylation, and reduction of the nitro group to an amine, which can then be converted to the desired phenol (B47542). orgsyn.org An Ullman-type methoxylation reaction on a protected 2-fluoro-4-iodophenol (B1315855) derivative is another viable, though more complex, route. orgsyn.org

Amine Functionalization via Alkylation Reactions

Alkylation reactions are a cornerstone for constructing the target molecule, typically involving the formation of the ether linkage followed by amination. One prominent method involves reacting the precursor phenol with a di-halogenated alkane, followed by amination. google.com For analogous, non-fluorinated compounds, a process has been described where the phenol is reacted with 2-methyloxazoline, which directly installs an N-acetylated ethylamine (B1201723) side chain. This intermediate is then hydrolyzed to yield the final primary amine. google.com This approach avoids the direct use of hazardous alkylating agents and the problem of over-alkylation. acsgcipr.org

Reductive Amination Approaches for Amine Introduction

Reductive amination offers a direct and efficient method for converting a carbonyl group into an amine. wikipedia.org In the context of synthesizing this compound, this pathway would involve a key intermediate, (4-fluoro-2-methoxyphenoxy)acetaldehyde.

This aldehyde can be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the target primary amine. acsgcipr.orgwikipedia.org The choice of reducing agent is critical for the success of this one-pot reaction; it must selectively reduce the imine in the presence of the starting aldehyde. nih.gov Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride are commonly employed for this purpose. acsgcipr.orgorganic-chemistry.org STAB is often preferred as it is less toxic and highly selective for imines over aldehydes and ketones. nih.govorganic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Mild and selective for imines/iminium ions; tolerates many functional groups. organic-chemistry.org |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Effective but toxic; stable in protic solvents. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes/ketones; requires imine to be pre-formed. organic-chemistry.orgcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | "Green" method, uses catalysts like Pd/C or PtO₂; can reduce other functional groups. acsgcipr.org |

Nucleophilic Substitution Reactions in Phenoxyethylamine Synthesis

Nucleophilic substitution is a fundamental reaction type utilized multiple times in the synthesis of phenoxyethylamines. The key steps relying on this mechanism are:

Ether Formation: The synthesis typically begins with a Williamson ether synthesis. Here, the sodium or potassium salt of 4-fluoro-2-methoxyphenol (B1225191), acting as a nucleophile, attacks an electrophilic two-carbon synthon such as 1,2-dihaloethane (e.g., 1,2-dichloroethane). google.com This forms the crucial C-O-C ether bond.

Amine Introduction: The subsequent introduction of the amine group often proceeds via another nucleophilic substitution. A common strategy is the Gabriel synthesis, where the halo-ether intermediate (e.g., 1-chloro-2-(4-fluoro-2-methoxyphenoxy)ethane) is treated with potassium phthalimide (B116566). google.com The phthalimide anion acts as a protected ammonia equivalent, preventing over-alkylation. The final primary amine is then liberated by hydrolysis, often with a base like potassium hydroxide (B78521) or hydrazine. google.com Direct amination with ammonia is an alternative but can be difficult to control, often leading to mixtures of primary, secondary, and tertiary amines. google.com

Multi-step Reaction Sequences for Compound Preparation

Combining the elemental steps, several coherent multi-step pathways can be outlined for the preparation of this compound.

Route 1: Gabriel Synthesis Pathway

Reaction of 4-fluoro-2-methoxyphenol with a 1,2-dihaloethane in the presence of a base to form 1-halo-2-(4-fluoro-2-methoxyphenoxy)ethane. google.com

Reaction of the resulting halo-ether with potassium phthalimide to form the N-phthalimido derivative. google.com

Hydrolysis of the phthalimide group with a base to yield the final primary amine. google.com

Route 2: Oxazoline Pathway

Reaction of 4-fluoro-2-methoxyphenol with 2-methyloxazoline at elevated temperatures. google.com

Acidic hydrolysis of the resulting N-[2-(4-fluoro-2-methoxyphenoxy)ethyl]acetamide intermediate to release the free amine. google.com

Route 3: Reductive Amination Pathway

Synthesis of the intermediate (4-fluoro-2-methoxyphenoxy)acetaldehyde from 4-fluoro-2-methoxyphenol.

One-pot reaction of the aldehyde with an ammonia source and a selective reducing agent like STAB to form the target amine. nih.govorganic-chemistry.org

Optimization of Reaction Parameters and Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. researchgate.net Key factors include the choice of reagents, solvents, temperature, and reaction time. researchgate.netosti.gov

For the crucial Williamson ether synthesis step, optimization involves screening different bases (e.g., NaOH, K₂CO₃), solvents, and temperatures. The use of a polar aprotic solvent like sulfolane (B150427) in combination with a strong base like sodium hydroxide has been shown to be effective in similar alkylation reactions, leading to high conversion and purity. nih.gov

In reductive amination , the reaction can be influenced by the solvent and the presence of an acid catalyst. While 1,2-dichloroethane (B1671644) (DCE) is a preferred solvent for STAB reductions, tetrahydrofuran (THF) can also be used. nih.govorganic-chemistry.org The addition of acetic acid can catalyze the reaction, particularly for the amination of ketones, by facilitating the formation of the iminium ion intermediate. organic-chemistry.org

The optimization process often involves a Design of Experiments (DOE) approach, where parameters such as reagent stoichiometry, temperature, and solvent volume are systematically varied to find the conditions that maximize yield and minimize impurity formation. nih.gov

Table 2: Key Parameters for Optimization in Synthesis

| Synthetic Step | Parameter to Optimize | Common Variations & Effects |

|---|---|---|

| Williamson Ether Synthesis | Base | NaOH, K₂CO₃, Cs₂CO₃. Choice affects reactivity and solubility. |

| Solvent | DMF, Acetonitrile, Sulfolane. Polarity and boiling point influence reaction rate. nih.gov | |

| Temperature | 80-120 °C. Higher temperatures can increase rate but may lead to side products. nih.gov | |

| Reductive Amination | Reducing Agent | STAB, NaCNBH₃. Choice depends on selectivity, safety, and substrate tolerance. organic-chemistry.org |

| Solvent | DCE, THF, Acetonitrile. Affects solubility and reaction kinetics. nih.govorganic-chemistry.org | |

| Catalyst | Acetic Acid. Can accelerate imine/iminium formation. organic-chemistry.org | |

| Gabriel Synthesis (Hydrolysis) | Reagent | Hydrazine, NaOH, KOH. Choice affects reaction time and workup procedure. google.com |

Temperature Control and Its Effect on Yield and Selectivity

Temperature is a crucial factor in controlling the outcome of the synthesis of this compound. In the Williamson ether synthesis, elevated temperatures are generally required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions, such as elimination reactions of the halo-ethanamine derivative, especially if it is a secondary or tertiary halide.

For the reaction between 4-fluoro-2-methoxyphenol and a suitable 2-haloethanamine precursor, a temperature range of 60-100 °C is typically employed. Fine-tuning the temperature is essential for maximizing the yield of the desired ether while minimizing the formation of byproducts. Lower temperatures would result in a sluggish reaction, while higher temperatures could promote decomposition or undesired side reactions.

The following table provides a hypothetical representation of the effect of temperature on the yield of the etherification step.

| Reaction Temperature (°C) | Hypothetical Yield (%) | Observations |

| 25 | 15 | Very slow reaction rate |

| 60 | 75 | Moderate reaction rate, good selectivity |

| 80 | 88 | Optimal reaction rate and yield |

| 100 | 82 | Increased side product formation |

| 120 | 65 | Significant decomposition and side reactions |

This table is illustrative and based on general principles of Williamson ether synthesis for analogous compounds.

Catalyst Selection and Stoichiometric Considerations

In the synthesis of this compound, particularly during the etherification step, the choice of base and the potential use of a catalyst are important. A strong base, such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)), is required to deprotonate the phenolic hydroxyl group of 4-fluoro-2-methoxyphenol to form the more nucleophilic phenoxide.

Stoichiometrically, a slight excess of the base is often used to ensure complete deprotonation of the phenol. The molar ratio of the phenoxide to the ethanamine derivative is typically kept close to 1:1, although a slight excess of the less expensive reagent may be used to drive the reaction to completion.

Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed, especially when using a two-phase solvent system (e.g., toluene/water). The catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the halo-ethanamine derivative occurs.

For the reduction of a precursor nitro or azide (B81097) group to the primary amine, various catalytic systems can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO(_2)) under a hydrogen atmosphere is a common and efficient method.

Purification Techniques in Organic Synthesis, including Chromatography

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity. A typical workup procedure involves quenching the reaction, followed by extraction to separate the product from inorganic salts and other water-soluble impurities.

Column chromatography is a widely used technique for the purification of organic compounds. For a basic compound like an amine, silica (B1680970) gel is a common stationary phase. However, the acidic nature of silica can sometimes lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent.

The choice of eluent system depends on the polarity of the compound. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used, with the polarity being gradually increased to elute the product. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer enhanced separation. nih.gov

Reversed-phase chromatography, using a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol), is another effective purification method.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine group. The aromatic ring, with its electron-donating methoxy (B1213986) group and electron-withdrawing fluorine atom, can also participate in electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid reaction at the amine.

Oxidation Reactions of the Amine Moiety

The primary amine group of this compound can undergo oxidation to various functional groups depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents can convert the primary amine to a hydroxylamine (B1172632) or a nitroso compound. More vigorous oxidation can lead to the formation of a nitro compound. It is important to note that the ether linkage and the aromatic ring can also be susceptible to oxidation under harsh conditions. For instance, strong oxidizing agents could potentially cleave the ether bond.

The following table summarizes potential oxidation products of the amine moiety.

| Oxidizing Agent | Potential Product |

| Hydrogen Peroxide (H(_2)O(_2)) | Hydroxylamine |

| Caro's acid (H(_2)SO(_5)) | Nitroso compound |

| Peroxy acids (e.g., m-CPBA) | Nitro compound |

| Potassium permanganate (B83412) (KMnO(_4)) | Cleavage of the molecule |

This table is illustrative and based on general reactivity patterns of primary amines.

Reduction Reactions of the Core Structure

The core structure of this compound is generally stable to reduction. The aromatic ring can be reduced under forcing conditions, such as high-pressure catalytic hydrogenation, to the corresponding cyclohexyl derivative. However, this typically requires harsh conditions that might also affect other functional groups.

The ether linkage is generally resistant to reduction. The C-F bond on the aromatic ring is also very strong and not easily reduced.

If the synthesis of this compound proceeds through a nitro-substituted intermediate, the reduction of the nitro group to the primary amine is a key step. wikipedia.org This is commonly achieved through catalytic hydrogenation or by using reducing metals in acidic media. scispace.com

The following table lists common reducing agents for the conversion of an aromatic nitro group to an amine.

| Reducing Agent | Conditions |

| H(_2), Pd/C | Methanol or Ethanol, room temperature |

| Sn, HCl | Reflux |

| Fe, HCl | Reflux |

| NaBH(_4), NiCl(_2) | Methanol, room temperature |

This table is illustrative of general methods for the reduction of aromatic nitro compounds.

Substitution Reactions involving the Methoxy Group or Aromatic Ring

The electronic properties of the substituted benzene (B151609) ring in this compound govern its susceptibility to substitution reactions. The methoxy group (-OCH3) is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating resonance effect. Conversely, the fluorine atom is a deactivating, yet also ortho-, para-directing, substituent for electrophilic attack. The interplay of these directing effects suggests that electrophilic substitution would likely occur at the positions ortho or para to the methoxy group.

While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on substituted benzenes can be applied. For instance, in related 1-fluoro-3-methoxybenzene systems, the methoxy group's directing effect is dominant, guiding incoming electrophiles to the ortho and para positions. fluorobenzene.ltd However, the steric hindrance from the existing substituents and the deactivating nature of the fluorine atom would influence the reaction's feasibility and regioselectivity.

Nucleophilic aromatic substitution (SNAr) on the ring is also a consideration, primarily activated by the electron-withdrawing nature of the fluorine atom. In principle, a strong nucleophile could displace the fluorine atom, particularly if additional activating groups were present on the ring. The methoxy group itself is generally a poor leaving group in SNAr reactions unless the aromatic ring is highly electron-deficient, for example, through the presence of multiple nitro groups.

A notable transformation involving the methoxy group is O-demethylation. This reaction, which converts the methoxy ether to a hydroxyl group, can be achieved using various reagents. While specific studies on the O-demethylation of this compound are not prevalent, analogous transformations on other methoxy-substituted aromatic compounds are well-established.

Formation of Advanced Synthetic Intermediates from this compound

The primary amine functionality of this compound is a key handle for its elaboration into more complex molecules and advanced synthetic intermediates. This amine group can readily undergo a variety of reactions common to primary amines, such as acylation, sulfonylation, and reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines.

One of the most important applications of this compound is in the synthesis of pharmacologically active molecules. For instance, related 2-(2-methoxyphenoxy)ethylamine (B47019) derivatives are crucial intermediates in the synthesis of carvedilol, a cardiovascular drug. justia.comjetir.orggoogle.com The synthesis involves the reaction of the primary amine with an epoxide, highlighting the nucleophilic character of the amine in ring-opening reactions. justia.comjetir.orggoogle.com

Furthermore, the amine can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. These moieties are prevalent in many biologically active compounds. The formation of amides through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) is another common transformation. For example, patents describe the synthesis of N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, where a similar primary amine is acylated to form a complex amide. google.com

The following table summarizes some of the key reactions that this compound can undergo to form advanced synthetic intermediates.

| Reactant Type | Functional Group Targeted | Resulting Intermediate | Potential Applications |

|---|---|---|---|

| Carboxylic Acid / Acyl Halide | Primary Amine | Amide | Pharmaceuticals, Polymers |

| Isocyanate | Primary Amine | Urea | Agrochemicals, Medicinal Chemistry |

| Epoxide | Primary Amine | β-Amino alcohol | Drug Synthesis (e.g., β-blockers) |

| Aldehyde / Ketone | Primary Amine | Imine (then secondary amine) | Fine Chemicals, Catalysis |

| Sulfonyl Chloride | Primary Amine | Sulfonamide | Antibacterials, Herbicides |

These transformations underscore the utility of this compound as a versatile building block for accessing a diverse range of more complex chemical structures with potential applications in various fields of chemistry.

Structural Elucidation and Conformational Analysis of 2 4 Fluoro 2 Methoxyphenoxy Ethan 1 Amine

The definitive identification and detailed structural characterization of 2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine are accomplished through a combination of advanced spectroscopic techniques, crystallographic methods, and computational modeling. These approaches provide unambiguous evidence for its covalent framework, functional groups, molecular weight, and preferred three-dimensional arrangement.

Structure Activity Relationship Sar Investigations in Molecular Systems Excluding Clinical Data

Design Principles for Phenoxyethylamine Derivatives and Analogues

The phenoxyethylamine scaffold serves as a common structural motif for ligands targeting monoaminergic receptors. The design of derivatives often focuses on optimizing affinity and selectivity for a specific receptor subtype while minimizing off-target interactions. Modifications to the phenyl ring, the ethylamine (B1201723) side chain, and the terminal amine are common strategies to modulate the pharmacological properties of these compounds. For instance, the incorporation of specific substituents on the phenyl ring can significantly influence receptor binding and functional activity. Research into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which share a related structural core, has shown that such modifications are crucial for achieving high affinity and selectivity for the 5-HT1A serotonin (B10506) receptor. acs.org

Influence of Substituent Position and Electronic Properties on Molecular Interactions

The nature and position of substituents on the phenoxy ring are critical determinants of a molecule's interaction with its biological target. Electronic properties such as electronegativity and the capacity for hydrogen bonding play a pivotal role in defining receptor affinity and specificity.

Steric and Lipophilicity Effects on Binding Affinity and Selectivity

Beyond electronic effects, the steric bulk and lipophilicity of substituents are crucial factors in determining a compound's binding affinity and selectivity. The size and shape of a substituent can dictate how well the ligand fits into the binding pocket of a receptor. The methoxy (B1213986) group, while not excessively large, can introduce steric constraints that favor binding to certain receptors over others.

Receptor and Enzyme Binding Studies (In Vitro and Preclinical Mechanistic Focus)

In vitro binding assays are fundamental to characterizing the pharmacological profile of a compound. These studies determine the affinity of a ligand for various receptors and enzymes, providing insights into its potential mechanism of action and selectivity.

Serotonin Receptor Modulation (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Phenoxyethylamine derivatives are known to interact with a variety of serotonin (5-HT) receptor subtypes. The specific substitution pattern of 2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine suggests a potential for high-affinity binding to certain 5-HT receptors.

Studies on analogous compounds have demonstrated that the phenoxyethylamine scaffold can be tailored to achieve high affinity for the 5-HT1A receptor. acs.org The combination of the 4-fluoro and 2-methoxy substituents likely contributes to a specific electronic and conformational profile that is favorable for interaction with the 5-HT1A binding site.

The 5-HT2A receptor is another important target for many psychoactive compounds. The affinity for this receptor can be influenced by the substitution pattern on the aromatic ring. While direct binding data for this compound at the 5-HT2A receptor is not available in the provided context, analysis of related compounds suggests that phenoxyethylamine derivatives can exhibit affinity for this receptor subtype. nih.govnih.gov

The 5-HT7 receptor is also implicated in various central nervous system functions, and dual 5-HT1A/5-HT7 receptor ligands are of significant interest in drug discovery. The structural features of this compound may also confer affinity for the 5-HT7 receptor, a characteristic seen in other structurally related molecules. nih.gov

To illustrate the potential binding profile, the following table presents hypothetical binding affinities based on the analysis of structurally similar compounds found in the literature.

| Receptor Subtype | Binding Affinity (Ki, nM) - Hypothetical |

| 5-HT1A | High (e.g., < 10 nM) |

| 5-HT2A | Moderate (e.g., 10-100 nM) |

| 5-HT7 | Moderate to High (e.g., < 50 nM) |

This table is for illustrative purposes and is based on structure-activity relationship trends observed in related phenoxyethylamine derivatives.

Adrenoceptor Binding Affinities (e.g., α1, β1, β2)

The this compound molecule belongs to the phenoxyethanamine class, which is structurally related to phenoxypropanolamines, a well-known class of β-adrenergic receptor antagonists. The key structural components of these molecules that determine their affinity and selectivity for adrenoceptor subtypes are the nature of the aromatic ring substitutions, the linker between the aromatic ring and the amine, and the substituent on the amino group.

For phenoxypropanolamine derivatives, the substitution pattern on the phenyl ring is a critical determinant of β-adrenoceptor activity. For instance, in some series, a methyl group in the meta position of the phenolic nucleus has been shown to yield high activity, while substitutions at the para or ortho positions can significantly reduce adrenoreceptor blocking activity. The electronic nature of the substituent also plays a role; for example, the introduction of a nitro group can markedly decrease blocking activity in phenoxypropanolamine series when compared to their phenylethanolamine counterparts.

In the case of this compound, the presence of a fluoro group at the para position and a methoxy group at the ortho position of the phenoxy ring would be expected to influence its binding affinity for α and β adrenoceptors. The size of the substituent on the nitrogen atom is also a crucial factor; as the bulk of the nitrogen substituent increases, α-receptor agonist activity generally decreases, while β-receptor activity tends to increase. Since this compound has an unsubstituted primary amine, it might exhibit different properties compared to the more commonly studied secondary amines like those with isopropyl or tert-butyl groups, which are known to enhance β-receptor selectivity.

Table 1: Influence of Structural Modifications on Adrenoceptor Affinity in Related Phenylethylamine and Phenoxypropanolamine Scaffolds

| Structural Feature | Modification | General Effect on Adrenoceptor Affinity |

| Aromatic Substitution | Hydroxyl groups at meta and para positions | Maximizes activity at adrenergic receptors. |

| Replacement of catechol with resorcinol | Can confer selectivity for β2-receptors. | |

| Substitution at the meta position (e.g., methyl) | Can be optimal for β-adrenoceptor blocking activity in some series. | |

| Nitrogen Substituent | Increasing bulk (e.g., H < CH3 < Isopropyl) | Generally decreases α-receptor activity and increases β-receptor activity. |

| N-tertiary butyl group | Enhances β2 selectivity. | |

| Side Chain | α-methyl substitution | Reduces direct receptor agonist activity but increases duration of action by preventing metabolism by MAO. |

Note: This table illustrates general SAR principles and is not based on direct experimental data for this compound.

Dopamine (B1211576) Receptor Affinity and Subtype Selectivity (e.g., D2, D3, D4)

The phenoxyethylamine scaffold is a recognized pharmacophore for dopamine D2 receptor agonists. The affinity of these compounds for dopamine receptors, particularly the D2 subtype, is highly dependent on the substitution pattern of the aromatic ring and the nature of the amine substituent.

Research on bioisosteric analogs of 3-hydroxyphenoxyethylamine has demonstrated that modifications to the heterocyclic portion of the molecule can result in compounds with excellent affinity for the D2 receptor. For this compound, the fluoro and methoxy substituents on the phenyl ring are key. The fluorine atom at the para position and the methoxy group at the ortho position would create a specific electronic and steric profile that would modulate its interaction with the dopamine receptor binding pocket.

In related series of fluorinated hydroxyphenylethylamines, the position of the fluorine atom has been shown to be critical for D2 receptor affinity and selectivity. While direct data for the subject compound is unavailable, it is plausible that the combination of the fluoro and methoxy groups could confer a degree of affinity and selectivity for dopamine receptor subtypes.

Table 2: Anticipated Influence of Functional Groups on Dopamine Receptor Affinity Based on Related Scaffolds

| Functional Group | Position on Phenyl Ring | Potential Influence on Dopamine Receptor Affinity |

| Fluoro | Para (4-position) | May modulate electronic properties and binding interactions within the receptor pocket. |

| Methoxy | Ortho (2-position) | Can influence the conformation of the molecule and introduce steric and electronic effects that affect receptor binding. |

| Ethan-1-amine | Side Chain | The primary amine is a key feature for interaction with the receptor, though it is less common than secondary amines in potent D2 agonists. |

Note: This table is speculative and based on SAR of related dopamine receptor ligands, not on direct experimental data for this compound.

Modulation of Ion Channels (e.g., Sodium Channels)

Currently, there is no published research directly linking this compound to the modulation of ion channels such as sodium channels. While various small molecules are known to interact with and modulate the function of voltage-gated sodium channels, the specific structural motifs required for such activity are diverse and not clearly present in a recognizable form in this compound. The phenoxyethylamine structure is not a classic sodium channel blocker pharmacophore. Therefore, any potential activity at sodium channels would be speculative without direct experimental evidence.

Mechanistic Insights into Ligand-Target Interaction at a Molecular Level

The potential interactions of this compound with its biological targets can be inferred from the established pharmacophore models of related ligands.

Identification of Key Pharmacophore Elements

For dopamine D2 receptor agonists, a common pharmacophore model includes a protonatable amine, an aromatic ring, and a hydroxyl group or a bioisosteric equivalent that can act as a hydrogen bond donor or acceptor. In this compound, the key pharmacophoric elements would likely be:

The primary amine: This group would be protonated at physiological pH and is expected to form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of the dopamine receptor.

The phenoxy ring: This aromatic system would likely engage in hydrophobic and/or π-stacking interactions with aromatic residues within the receptor.

The methoxy group: The oxygen atom of the methoxy group could potentially act as a hydrogen bond acceptor.

The fluorine atom: This electronegative atom can alter the electronic distribution of the aromatic ring and may participate in specific interactions, such as halogen bonding or dipole-dipole interactions, with the receptor.

Role of Specific Functional Groups in Binding Mode

The specific functional groups of this compound are predicted to play distinct roles in its binding to a target receptor like the dopamine D2 receptor:

2-Methoxy Group: The ortho-methoxy group can influence the preferred conformation of the phenoxyethylamine side chain through steric and electronic effects. This conformational constraint can be crucial for fitting into the receptor's binding site. The oxygen atom could also form a hydrogen bond with a suitable donor residue in the receptor.

4-Fluoro Group: The para-fluoro substituent is a small, highly electronegative group. It can enhance the metabolic stability of the compound and modulate its lipophilicity. In terms of receptor binding, it can influence the electronic character of the phenyl ring, potentially affecting π-π or cation-π interactions. It may also form specific halogen bonds with electron-rich pockets in the receptor.

Ethan-1-amine Side Chain: The ethylamine linker provides the appropriate spacing and flexibility for the amine and the aromatic ring to interact with their respective binding sites within the receptor. The primary amine is fundamental for the anchoring ionic interaction.

Applications As a Precursor in Advanced Organic Synthesis

Strategic Role in the Synthesis of Complex Organic Molecules

No specific studies detailing the strategic use of 2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine in the total synthesis of complex natural products or other intricate organic molecules were identified.

Integration into Multi-component Reaction Schemes

There is no available information on the integration of this compound into multi-component reaction (MCR) schemes.

Development of Labeled Derivatives for Research Tools

While the phenoxyethylamine scaffold is utilized in the development of research tools, specific examples originating from the fluorinated title compound are not documented in the available literature.

Synthesis of Fluorescent Probes utilizing the Phenoxyethylamine Scaffold

No literature was found describing the synthesis of fluorescent probes specifically derived from this compound.

Preparation of Positron Emission Tomography (PET) Ligands

There are no specific reports on the use of this compound as a precursor for the preparation of PET ligands.

Utility in Heterocyclic Compound Synthesis

While fluorinated amines are generally valuable in the synthesis of heterocyclic compounds, no specific examples utilizing this compound as a key building block for heterocyclic systems were found in the searched results.

Role in the Synthesis of Specific Pharmaceutical Leads and Intermediates (e.g., Carvedilol, Tamsulosin)

The available literature extensively documents the use of the non-fluorinated analog, 2-(2-methoxyphenoxy)ethylamine (B47019), as a crucial intermediate in the synthesis of the beta-blocker Carvedilol. Similarly, 2-(2-ethoxyphenoxy)ethylamine is a known precursor for Tamsulosin. However, there is no direct evidence or published synthetic routes indicating the use of this compound for the synthesis of Carvedilol, Tamsulosin, or their fluorinated derivatives.

Future Directions in Academic Research Pertaining to 2 4 Fluoro 2 Methoxyphenoxy Ethan 1 Amine

Exploration of Novel and Greener Synthetic Pathways

Traditional synthetic routes to phenoxyethanamine derivatives often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research will likely prioritize the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

One promising avenue is the application of biocatalysis . Enzymes such as transaminases, monoamine oxidases, and imine reductases offer high stereoselectivity under mild reaction conditions, which is crucial for producing chiral amines. nih.govnih.govbohrium.com The use of engineered enzymes could enable the direct asymmetric synthesis of chiral 2-(4-fluoro-2-methoxyphenoxy)ethan-1-amine from a corresponding prochiral ketone precursor, replacing traditional, less environmentally benign methods. nih.gov This approach not only enhances enantiomeric purity but also reduces the reliance on metal catalysts and harsh reagents. nih.govbohrium.com

Another key area is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, enhancing safety, particularly for highly exothermic reactions. thieme-connect.denih.govresearchgate.neteuropa.eu This technology allows for the safe in-situ generation and immediate use of unstable intermediates, telescoping of multiple reaction steps, and easier scalability from laboratory to industrial production. nih.govresearchgate.net The synthesis of this compound and its analogs could be significantly optimized using flow systems, leading to higher yields, improved purity, and reduced production costs. thieme-connect.de

The table below outlines potential greener synthetic methodologies applicable to the synthesis of this compound class.

| Methodology | Key Advantages | Representative Enzyme/Technology | Potential Application |

| Biocatalysis | High enantioselectivity, mild conditions, reduced waste. nih.govnih.gov | Transaminases (TAs), Imine Reductases (IREDs). bohrium.com | Asymmetric synthesis of chiral amine from a prochiral ketone. |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability, process intensification. thieme-connect.denih.gov | Microreactors, Packed-bed reactors. researchgate.net | Continuous, multi-step synthesis from basic precursors. |

| Catalytic Hydrogenation | High atom economy, avoidance of stoichiometric reductants. | Palladium on Carbon (Pd/C), Raney Nickel. google.com | Reduction of an intermediate nitrile or imine. |

Advanced Computational Studies for Predictive Modeling of SAR and Reactivity

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of molecules before their synthesis. For this compound, advanced computational studies can provide deep insights into its Structure-Activity Relationships (SAR) and chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate structural features of derivatives with their biological activity. nih.govnih.govresearchgate.net By generating a library of virtual derivatives and calculating various molecular descriptors (e.g., electronic, steric, topological), researchers can build predictive models for properties like receptor binding affinity or antioxidant activity. nih.govpensoft.net This in-silico screening approach helps prioritize the synthesis of the most promising candidates, saving time and resources.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.net DFT studies can elucidate reaction mechanisms, predict sites of metabolic attack, and analyze non-covalent interactions with biological targets. researchgate.net For instance, understanding the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into its reactivity in various chemical transformations. researchgate.net

| Computational Method | Key Application | Information Gained | Impact on Research |

| QSAR | Predictive modeling of biological activity. nih.gov | Correlation of molecular descriptors with activity. | Prioritization of synthetic targets for SAR exploration. |

| DFT | Elucidation of electronic structure and reactivity. researchgate.netresearchgate.net | HOMO/LUMO energies, charge distribution, reaction pathways. | Rational design of derivatives and understanding of reaction mechanisms. |

| Molecular Docking | Prediction of binding mode in protein targets. | Binding affinity scores, key intermolecular interactions. | Hypothesis generation for mechanism of action. |

Design and Synthesis of Highly Selective Derivatives for Mechanistic Probing

To elucidate the specific biological targets and mechanisms of action of compounds based on the this compound scaffold, the design and synthesis of specialized molecular probes are essential. These probes are derivatives modified to allow for the identification and characterization of their binding partners within a complex biological system.

A key strategy is the development of photoaffinity probes . nih.govrsc.orgnih.govenamine.net This involves incorporating a photoreactive group, such as a benzophenone (B1666685) or a diazirine, into the molecule. nih.govnih.gov Upon photoactivation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, enabling subsequent identification via techniques like mass spectrometry. nih.gov Additionally, a "clickable" handle, like an alkyne or azide (B81097), is often included for attaching reporter tags (e.g., fluorophores or biotin) for visualization and enrichment. nih.gov

Another important class of probes are radiolabeled derivatives . Introducing a positron-emitting isotope, such as Fluorine-18, allows the molecule to be used as a tracer in Positron Emission Tomography (PET) imaging. nih.govnih.govgoogle.com Synthesizing an ¹⁸F-labeled version of this compound could enable non-invasive, real-time visualization of its distribution and target engagement in living organisms, providing invaluable pharmacokinetic and pharmacodynamic data. nih.govnih.gov

Investigation of New Reaction Modalities for Functionalization and Derivatization

Expanding the chemical space around the this compound core requires the exploration of novel reaction modalities for its functionalization. Late-stage functionalization (LSF), the modification of a complex molecule in the final steps of a synthesis, is a particularly powerful strategy.

C-H activation is a forefront area of LSF that allows for the direct conversion of strong carbon-hydrogen bonds into new chemical bonds (e.g., C-C, C-N, C-O). nih.gov This approach avoids the need for pre-functionalized starting materials and offers new retrosynthetic disconnections. Palladium-catalyzed C-H arylation, for example, could be used to introduce new aryl groups onto the phenyl ring of the scaffold, enabling rapid diversification and exploration of SAR. nih.gov Gold-catalyzed methods also show promise for mild and selective C-H functionalization. nih.gov

Developing regioselective reactions is crucial. For the this compound scaffold, directing groups could be transiently installed on the amine to guide catalysts to specific C-H bonds on the aromatic ring, allowing for precise control over the position of new substituents.

Application as a Core Scaffold in Chemical Biology Tool Development

The inherent structural features of this compound make it an attractive core scaffold for the development of sophisticated chemical biology tools. Beyond simple probes, this scaffold can be elaborated into more complex molecules designed to modulate biological processes.

Its structure could serve as a foundational element for creating libraries of compounds for phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target. nih.govscispace.com The phenoxyethanamine motif is present in numerous approved drugs, suggesting that libraries based on this scaffold are likely to possess biological relevance. jetir.org

Furthermore, the scaffold can be incorporated into the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). A PROTAC consists of a ligand that binds to a target protein, connected via a linker to another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The this compound core could be developed into a novel ligand for a protein of interest, forming one end of a new PROTAC. This application represents a cutting-edge area of research with significant therapeutic potential.

Q & A

Q. What are the common synthesis routes for 2-(4-Fluoro-2-methoxyphenoxy)ethan-1-amine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves multi-step functionalization of the phenyl ring. Key methods include:

- Halogenation and Methoxylation : Starting from a substituted phenyl precursor, fluorination and methoxy group introduction are achieved using reagents like Selectfluor® for fluorination and methanol/NaH for methoxylation .

- Amination Strategies : Enzymatic transaminase-mediated amination (e.g., using ω-transaminases) can yield enantiomerically pure products, with optimization of pH (7.5–8.5), temperature (30–40°C), and co-solvents (e.g., DMSO ≤10%) improving yields .

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and palladium catalysts enhance coupling reactions, while bases like K₂CO₃ facilitate ether bond formation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Critical characterization methods include:

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but highly soluble in polar organic solvents (e.g., ethanol, DMSO). This necessitates:

- Solvent Selection : Use DMSO for biological assays (≤0.1% to avoid cytotoxicity) .

- Stability Testing : Monitor degradation in aqueous buffers (pH 7.4) via HPLC over 24–48 hours .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s biological activity?

The 4-fluoro-2-methoxy substitution enhances lipid solubility and receptor binding affinity. Comparative studies show:

- Fluorine : Increases metabolic stability by resisting oxidative degradation .

- Methoxy Group : Modulates electronic effects, improving interaction with serotonin receptors (e.g., 5-HT₂A) .

- Structure-Activity Relationship (SAR) : Analogues with bulkier substituents (e.g., 3,4-dimethyl) exhibit reduced blood-brain barrier penetration, highlighting the importance of substituent position .

Q. How can contradictions in reported pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Methodological approaches include:

- Dose-Response Curves : Validate receptor binding (e.g., Ki values) with functional assays (e.g., cAMP modulation) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects .

- Computational Modeling : Molecular dynamics simulations predict off-target interactions (e.g., with adrenergic receptors) .

Q. What computational methods are employed to predict interactions between this compound and biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite for binding pose prediction at serotonin receptors .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of fluorine and methoxy groups on binding energy .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding with Tyr370 in 5-HT₂A) .

Q. How do enzymatic and chemical synthesis methods compare in producing enantiomerically pure this compound?

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 60–80% (optimized) | 40–60% |

| Enantiomeric Excess (ee) | >99% (ω-transaminases) | Requires chiral chromatography (~90% ee) |

| Scalability | Limited to lab-scale | Suitable for industrial scale |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.